

X-ray Crystallography of 4-((2-pyridinylmethyl)amino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	4-((2-
Compound Name:	Pyridinylmethyl)amino)benzoic
	acid

Cat. No.: B182430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of compounds structurally related to **4-((2-pyridinylmethyl)amino)benzoic acid**. Due to the absence of publicly available crystallographic data for the title compound, this guide leverages data from closely related analogs to infer potential structural characteristics and provide a basis for experimental design and interpretation. The information presented herein is intended to guide researchers in understanding the solid-state properties of this class of compounds, which is crucial for applications in medicinal chemistry and materials science.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters of several compounds analogous to **4-((2-pyridinylmethyl)amino)benzoic acid**. These analogs share key structural motifs, such as the pyridinylmethylamino or a similar linkage to a benzoic acid or aniline derivative. The comparison highlights the influence of subtle molecular changes—such as the position of the nitrogen atom in the pyridine ring, the nature of the chemical linker, and the presence of other substituents—on the resulting crystal lattice.

Table 1: Crystallographic Data of Analogs

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
(E)-4- {[(Pyri- din-4- ylmeth- ylen- e)amin- o]meth- yl}ben- zoic acid[1]	C ₁₄ H ₁₂ N ₂ O ₂	Monoclinic	P2 ₁ /n	4.2613 (1)	26.556 5(6)	10.398 3(2)	98.123 (1)	1164.9 2(4)	4
4- nitro- N- [(pyrido- n-2- yl)met- hylide- ne]anil- ine	C ₁₂ H ₉ N ₃ O ₂	Monoclinic	P2 ₁ /n	3.8573 (8)	20.334 (4)	13.629 (3)	90.57(3) (4)	1068.9 (4)	4
N,N- Bis(2- pyridyl- methyl-)anilin- e[2]	C ₁₈ H ₁₇ N ₃	Monoclinic	P2 ₁ /c	11.486 6(19)	16.811 (3)	7.7930 (12)	101.47 1(3)	1474.8 (4)	4
2- Amino- benzoi- c acid- 4-[2-	C ₁₂ H ₁₂ N ₂ ·2C ₇ H ₇ NO ₂	Monoclinic	P2 ₁ /c	11.305 (2)	11.102 (2)	8.8737 (16)	94.565 (5)	1110.2 (4)	2

(pyridi

n-4-

yl)ethy

l]pyridi

ne

(2/1)

[3]

N-

(Pyridi

n-2-

ylmeth C₁₁H₁₁ Orthor
yl)pyri N₃ hombi

Pca2₁

14.543
4(14)

5.8198
(6)

23.045
(2)

90

1950.5
(3)

8

din-2-

amine[

4]

4-

Amino

benzoi

C

acid- C₆H₇N
4- ·C₇H₇

Monoc
linic

Pc

7.5970
(7)

11.666
5(12)

7.6754
(8)

114.20
0(3)

620.49
(11)

2

methyl

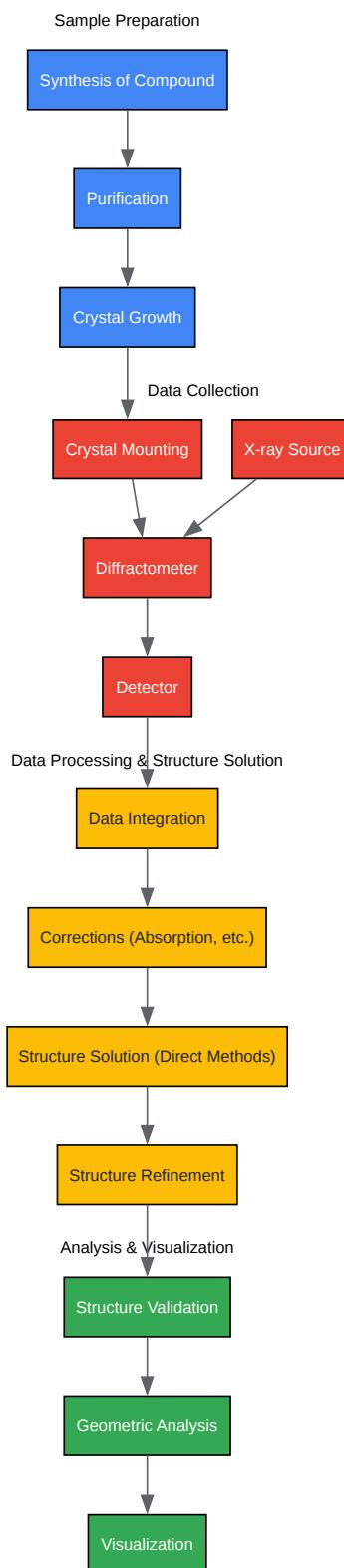
pyridin

e (1/1)

[5]

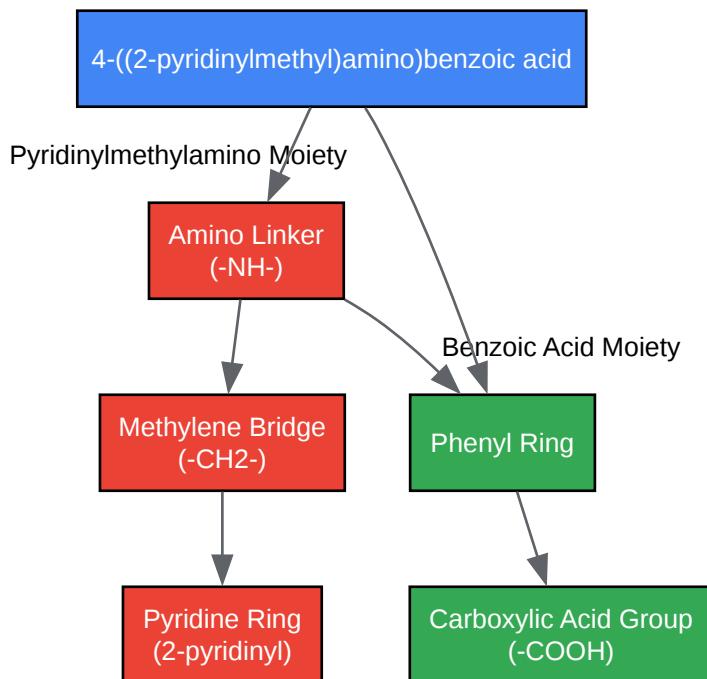
Table 2: Data Collection and Refinement Parameters of Analogs

Compound Name	Diffractometer	Radiation	Temperature (K)	R-factor	wR-factor
(E)-4-{{(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid[1]	Bruker SMART CCD	Mo K α	296	0.047	0.118
4-nitro-N-[(pyridin-2-yl)methylidene]aniline	Bruker D8 QUEST CMOS	Mo K α	296	-	-
N,N-Bis(2-pyridylmethyl)aniline[2]	Bruker SMART APEX CCD	Mo K α	293	0.049	0.117
2-Aminobenzoic acid-4-[2-(pyridin-4-yl)ethyl]pyridine (2/1)[3]	Rigaku AFC12/SATURN724	Mo K α	98	0.045	0.112
N-(Pyridin-2-ylmethyl)pyridin-2-amine[4]	Bruker APEXII CCD	Mo K α	173	0.054	0.124
4-Aminobenzoic acid-4-methylpyridine (1/1)[5]	Bruker Kappa APEXII CCD	Mo K α	295	0.038	0.108


Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction based on the methodologies reported for the analogous compounds.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include methanol, ethanol, acetonitrile, or mixtures thereof.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector. The radiation source is typically a sealed tube or a microfocus source generating Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation. The crystal is maintained at a constant temperature, often 100 K or 296 K, using a cryostat. A series of diffraction images are collected by rotating the crystal through a range of angles (ω and φ scans).
3. Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is typically applied using a multi-scan method. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
4. Structure Analysis and Visualization: The final refined crystal structure is analyzed to determine bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and π - π stacking, are identified. The molecular and packing diagrams are generated using software such as OLEX2, SHELXTL, or Mercury.


Visualizations

The following diagrams illustrate the general workflow of an X-ray crystallography experiment and the logical relationship of the components of the title compound.

[Click to download full resolution via product page](#)

Experimental Workflow for X-ray Crystallography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-4-{{(Pyridin-4-ylmethylidene)amino}methyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Bis(2-pyridylmethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [X-ray Crystallography of 4-((2-pyridinylmethyl)amino)benzoic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182430#x-ray-crystallography-of-4-2-pyridinylmethyl-amino-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com